molecular formula C7H14O2 B13447859 Isovaleric Acid Ethyl-d5 Ester

Isovaleric Acid Ethyl-d5 Ester

Cat. No.: B13447859
M. Wt: 135.22 g/mol
InChI Key: PPXUHEORWJQRHJ-SGEUAGPISA-N
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Description

Isovaleric Acid Ethyl-d5 Ester is a stable isotope-labeled compound with the molecular formula C7H9D5O2 and a molecular weight of 135.22 g/mol . This compound is a deuterated form of ethyl isovalerate, where five hydrogen atoms are replaced by deuterium. It is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isovaleric Acid Ethyl-d5 Ester typically involves the esterification of isovaleric acid with ethanol in the presence of a catalyst. One method employs immobilized lipase from Rhizomucor miehei to catalyze the esterification reaction in n-hexane . The optimal conditions for this reaction include an enzyme/substrate ratio of 48.41 g/mol, a substrate concentration of 1 M, a reaction time of 60 hours, and a temperature of 60°C .

Industrial Production Methods: Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isovaleric Acid Ethyl-d5 Ester, like other esters, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Isovaleric acid and ethanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Isovaleric Acid Ethyl-d5 Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Isovaleric Acid Ethyl-d5 Ester involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits slightly different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of biochemical reactions and provide insights into reaction mechanisms. The primary molecular targets include enzymes involved in ester hydrolysis and oxidation-reduction reactions .

Properties

Molecular Formula

C7H14O2

Molecular Weight

135.22 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 3-methylbutanoate

InChI

InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3/i1D3,4D2

InChI Key

PPXUHEORWJQRHJ-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C)C

Canonical SMILES

CCOC(=O)CC(C)C

Origin of Product

United States

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